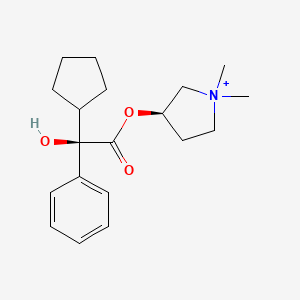
Amyl 4-(4-decyloxybenzylideneamino)cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyl 4-(4-decyloxybenzylideneamino)cinnamate is a chemical compound known for its unique structural properties and applications in various fields. It is a ferroelectric liquid crystal, which means it exhibits spontaneous polarization that can be reversed by an external electric field. This compound is particularly interesting due to its chiral nature and its ability to form smectic phases, which are types of liquid crystal phases characterized by layers of molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amyl 4-(4-decyloxybenzylideneamino)cinnamate typically involves a multi-step process. One common method includes the condensation reaction between 4-decyloxybenzaldehyde and 4-amino cinnamic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Amyl 4-(4-decyloxybenzylideneamino)cinnamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylideneamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylideneamino derivatives.
Applications De Recherche Scientifique
Amyl 4-(4-decyloxybenzylideneamino)cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors due to its liquid crystalline properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced display technologies and optical devices due to its ferroelectric properties.
Mécanisme D'action
The mechanism of action of Amyl 4-(4-decyloxybenzylideneamino)cinnamate is primarily related to its ability to form liquid crystalline phases. The molecular structure allows for the alignment of molecules in a specific orientation, which can be manipulated by external electric fields. This property is crucial for its applications in display technologies and optical devices. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the formation of smectic layers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate
- 4-(4-decyloxybenzylideneamino)benzoic acid
- 4-(4-decyloxybenzylideneamino)phenol
Uniqueness
Amyl 4-(4-decyloxybenzylideneamino)cinnamate is unique due to its specific combination of a cinnamate backbone with a decyloxybenzylideneamino group. This combination imparts distinct liquid crystalline properties, making it highly suitable for applications in advanced materials and technologies. Its ability to form stable smectic phases and exhibit ferroelectric behavior sets it apart from other similar compounds.
Propriétés
Numéro CAS |
20730-32-9 |
|---|---|
Formule moléculaire |
C31H43NO3 |
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
pentyl (E)-3-[4-[(4-decoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C31H43NO3/c1-3-5-7-8-9-10-11-13-24-34-30-21-16-28(17-22-30)26-32-29-19-14-27(15-20-29)18-23-31(33)35-25-12-6-4-2/h14-23,26H,3-13,24-25H2,1-2H3/b23-18+,32-26? |
Clé InChI |
PFUBZHJBCRGEIV-KYUCAQJXSA-N |
SMILES isomérique |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C(=O)OCCCCC |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)







